3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
Chemical compounds are usually described by their molecular formula, structure, and physical properties. The compound you mentioned seems to be an organic compound, likely containing a benzamide group and a pyridoquinoline group .
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, with each step carefully designed to convert starting materials into the desired product. Without specific information on the compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. It can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .Physical and Chemical Properties Analysis
Physical properties include things like melting point, boiling point, and solubility. Chemical properties describe how a compound reacts with other substances .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that compounds with structural similarities to 3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are involved in innovative synthesis methods and structural analyses. For example, the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under specific conditions leads to the formation of compounds with similar complex structures, highlighting the synthetic versatility and potential for creating novel molecules with diverse applications (Tretyakov & Maslivets, 2020).
Coordination Chemistry
The adaptable coordination chemistry of related compounds toward different metal ions, such as zinc(II) and mercury(II), demonstrates their utility in creating diverse metal-organic frameworks. These frameworks have potential applications in catalysis, sensing, and material science, providing a foundation for further exploration of similar compounds (Ardizzoia, Brenna, & Therrien, 2010).
Organic Synthesis
One-pot synthesis techniques for creating pyrrolidino- and piperidinoquinolinones showcase the efficiency of using cyclic enamides and in situ generated N-arylimines. This method underscores the potential for rapid, high-yield production of complex quinolinone derivatives, which could be useful in pharmaceuticals and materials science (Zhang et al., 2011).
Antimicrobial Screening
The synthesis of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties has led to compounds with significant antimicrobial activities. Such research indicates the potential for developing new antimicrobial agents to combat resistant bacterial strains (Idrees et al., 2020).
Antitubercular Activities
Further research into carboxamide derivatives of 2-quinolones has yielded compounds with promising antibacterial, antifungal, and antitubercular activities. These findings suggest a pathway for the development of new treatments against tuberculosis and other infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Mechanism of Action
Indole Derivatives
The structure of “3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide” suggests that it is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact target of action would depend on the specific functional groups present in the compound.
Pyrrolidine Derivatives
The structure of “3-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” suggests that it is a pyrrolidine derivative . Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The exact mode of action would depend on the specific functional groups present in the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMHIBARHPBFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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